

Propane-2-thione: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Thioacetone

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An In-depth Examination of the Synthesis, Properties, and Handling of a Notoriously Volatile Thioketone

Abstract

Propane-2-thione, systematically named under IUPAC nomenclature as propane-2-thione, is the simplest aliphatic thioketone and the sulfur analogue of acetone.[1][2] This organosulfur compound, with the chemical formula $(\text{CH}_3)_2\text{CS}$, is a volatile, orange to brown liquid that is notoriously recognized for its extreme instability and intensely foul odor.[3][4] Stable only at temperatures below -20°C , it readily undergoes polymerization and trimerization at ambient temperatures.[3][5] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and handling of propane-2-thione, with a focus on experimental protocols and data relevant to researchers in chemistry and drug development. While its extreme characteristics have limited its direct application, the unique reactivity of the thioketone functional group warrants a thorough understanding for its potential utility in synthetic chemistry.

Chemical and Physical Properties

Propane-2-thione's properties are markedly different from its oxygen counterpart, acetone, primarily due to the differences in electronegativity and atomic size between sulfur and oxygen. The carbon-sulfur double bond in the thiocarbonyl group is less polarized and weaker than the carbon-oxygen double bond in a carbonyl group.[2] This inherent instability is a defining feature of propane-2-thione.[3][5]

The monomeric form is only stable at low temperatures.[3] Above -20°C, it rapidly converts to a cyclic trimer, 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane (trithioacetone), and a linear polymer.[2][3] The trimer is a more stable, white or colorless compound with a melting point of 24 °C, though it also possesses a disagreeable odor.[3]

Table 1: Physicochemical Properties of Propane-2-thione and its Trimer

Property	Propane-2-thione (Monomer)	Trithioacetone (Trimer)
IUPAC Name	propane-2-thione	2,2,4,4,6,6-hexamethyl-1,3,5-trithiane
Synonyms	Thioacetone, Dimethyl thioketone	Trithioacetone
CAS Number	4756-05-2	828-26-2
Molecular Formula	C ₃ H ₆ S	C ₉ H ₁₈ S ₃
Molar Mass	74.14 g/mol [3]	222.42 g/mol [1]
Appearance	Orange to brown liquid[3]	White or colorless solid[3]
Melting Point	-55 °C[2]	24 °C[3]
Boiling Point	70 °C (extrapolated)[2]	107 °C at 10 mmHg[1]
Stability	Unstable above -20 °C[3]	Stable at room temperature

Spectroscopic Data

The spectroscopic signature of propane-2-thione is key to its characterization, distinguishing it from its trimer and polymer.

Table 2: Spectroscopic Data for Propane-2-thione

Spectroscopic Method	Observed Peaks and Assignments
^1H NMR	A single peak is observed at $\delta = 1.9$ ppm, corresponding to the six equivalent protons of the two methyl groups.[3]
Infrared (IR)	The C-S bond vibrations are observed at approximately 1085 cm^{-1} and 643 cm^{-1} . The geminal methyl groups show absorptions around 2950, 2900, 1440, 1150, 1360, and 1375 cm^{-1} . [3]

Synthesis and Experimental Protocols

The synthesis of pure monomeric propane-2-thione is challenging due to its instability. The most common and established method involves the thermal decomposition (cracking) of its stable cyclic trimer, trithioacetone.[2][3]

Synthesis of Trithioacetone

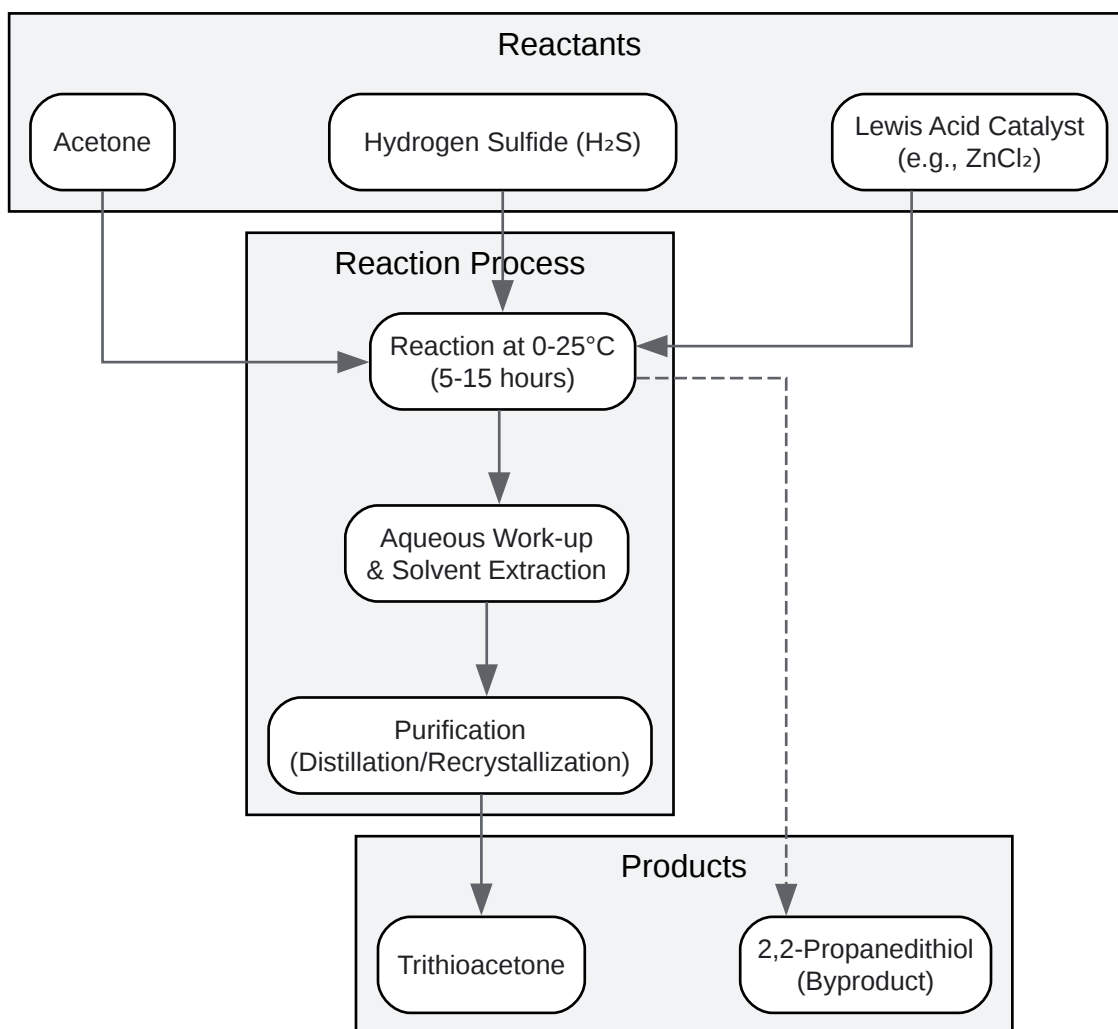
Trithioacetone serves as the essential precursor for generating monomeric propane-2-thione. It is synthesized by the reaction of acetone with hydrogen sulfide in the presence of a Lewis acid catalyst.[3][6]

Experimental Protocol:

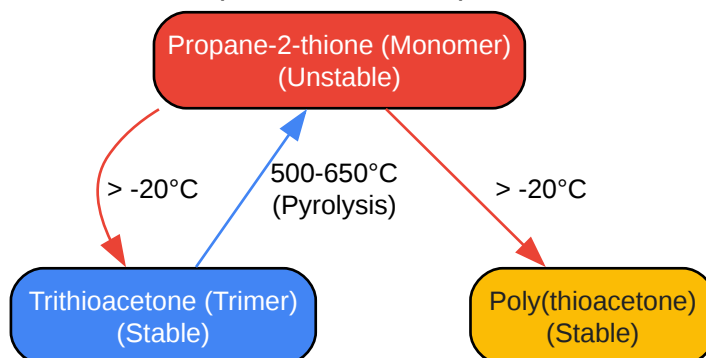
- **Reaction Setup:** In a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a cooling bath, a mixture of acetone and a Lewis acid catalyst (e.g., zinc chloride, ZnCl_2) is prepared.[6][7]
- **Reaction Conditions:** The flask is cooled to a temperature between $0\text{ }^\circ\text{C}$ and $25\text{ }^\circ\text{C}$. [1][6]
- **Introduction of Hydrogen Sulfide:** Hydrogen sulfide (H_2S) gas is bubbled through the stirred acetone solution.[6][8] The reaction is typically carried out for 5 to 15 hours.[9]
- **Work-up and Purification:** Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like benzene.[9] The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield crude trithioacetone. The product

can be further purified by distillation or recrystallization.[8] During this synthesis, a significant byproduct, 2,2-propanedithiol, is often formed, which also has a potent odor.[1][8]

Synthesis of Trithioacetone



Propane-2-thione Equilibria



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